Lactitol dihydrate

Vue d'ensemble

Description

Lactitol is a disaccharide sugar alcohol produced from lactose . It is used as a replacement bulk sweetener for low-calorie foods with 30–40% of the sweetness of sucrose . It is also used medically as a laxative . Lactitol is used to treat chronic idiopathic (unknown cause) constipation (CIC). It works by increasing peristalsis (contractions) in the colon, leading to an increase in the number of bowel movements .

Synthesis Analysis

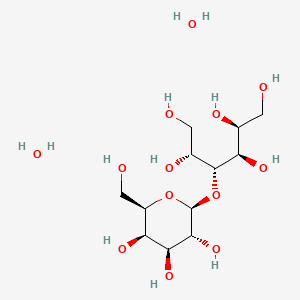

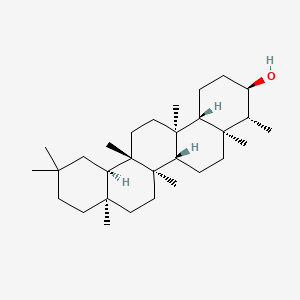

Lactitol is synthesized from lactose through a process known as hydrogenation . The synthesis involves the incorporation of a hydrogen ion into the carbonyl group of lactose . This process involves a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics . The hydrogenation is thought to occur by adsorption, reaction surface, and desorption of the reactants .Molecular Structure Analysis

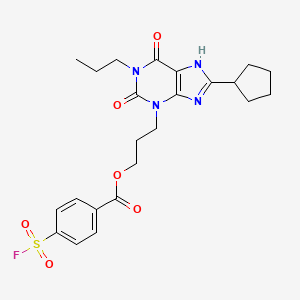

The crystalline form of lactitol dihydrate is tetragonal with 3 intra- and 12 inter-molecular hydrogen bonds in its chemical structure . Similar to lactitol monohydrate, all hydroxyl H-atoms form hydrogen bonds resulting in a chair configuration of the galactopyranosyl ring .Chemical Reactions Analysis

Lactitol is the main reaction product derived from the hydrogenation of lactose . The synthesis consists of the incorporation of a hydrogen ion into the carbonyl group of lactose . This incorporation involves a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics .Physical And Chemical Properties Analysis

Lactitol is a white crystalline or crystalline powder or colorless liquid . It is odorless and sweet . The melting range of lactitol dihydrate is 70-80 °C and that of mono-water is 115-125 °C . It is very soluble in water .Applications De Recherche Scientifique

Cryoprotective Agent in Food Processing

Lactitol dihydrate has demonstrated effective cryoprotective properties, particularly in the preservation of surimi (a fish-based food product). Studies found that lactitol can be used at lower concentrations compared to traditional cryoprotectants without compromising its stabilizing effects on protein functional properties during frozen storage. This makes lactitol a valuable ingredient in extending the shelf-life of frozen food products while maintaining quality (Sych, Lacroix, & Carrier, 1991).

Structural and Chemical Properties

Research on the crystal structure of lactitol dihydrate has provided valuable insights into its molecular configuration. Understanding the structural aspects of lactitol, including its intermolecular hydrogen bonds and galactopyranosyl ring conformation, is crucial for its application in various fields, including food science and pharmacology (Kivikoski, Valkonen, & Nurmi, 1992).

Non-Clinical Safety Studies

Lactitol has been the subject of several non-clinical safety studies, including chronic toxicity and carcinogenicity studies in animal models. These studies are essential to assess the long-term safety of lactitol when used as a food additive or in other applications. Research has shown that lactitol, even at high dietary levels, does not demonstrate carcinogenic effects or significant toxicity, indicating its safety for long-term consumption (Til, Hollanders, Woutersen, & Bär, 1992).

Effects on Calcium Metabolism

The impact of lactitol on calcium metabolism has been investigated to understand its potential effects when used chronically as a food additive or laxative. Studies have shown that lactitol does not significantly alter the urinary excretion of calcium or the circulating levels of calcium-related biomarkers, suggesting that it does not adversely affect calcium homeostasis in humans (Egger, Arnera, Llull, & Lauterburg, 2004).

Orientations Futures

As for future directions, it is recommended to take this medicine exactly as directed by your doctor . Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . If your dose is different, do not change it unless your doctor tells you to do so .

Propriétés

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.2H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;;/h4-21H,1-3H2;2*1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOUPFUEMFJHKI-MTURKXFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230863 | |

| Record name | Lactitol dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactitol dihydrate | |

CAS RN |

81025-03-8 | |

| Record name | Lactitol dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactitol dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTITOL DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5S85F60B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1E,3E)-hepta-1,3-dienyl]-3,4-dihydroxy-2-oxocyclohexane-1-carbaldehyde](/img/structure/B1674155.png)

![(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid](/img/structure/B1674166.png)